Benzyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
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Overview
Description
Benzyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C17H16O4. It is a derivative of cinnamic acid and is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl ester group attached to a cinnamic acid derivative, which includes a hydroxy and methoxy substituent on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid with benzyl alcohol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and is often carried out under reflux to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes, such as using solid acid catalysts or enzymatic methods to achieve higher yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form saturated esters.
Substitution: The methoxy and hydroxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Benzyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the aromatic ring can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating enzyme activity and signaling pathways. The compound’s antioxidant properties may also play a role in its biological effects by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, a closely related compound with similar antioxidant properties.
Cinnamic Acid: 3-phenylprop-2-enoic acid, a simpler analog without the methoxy and hydroxy substituents.
Uniqueness
Benzyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is unique due to the presence of both benzyl ester and cinnamic acid moieties, which confer distinct chemical reactivity and biological activity. Its combination of hydroxy and methoxy groups enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
benzyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-11-13(7-9-15(16)18)8-10-17(19)21-12-14-5-3-2-4-6-14/h2-11,18H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAPHTCUSDTZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50706661 |
Source
|
Record name | Benzyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87024-37-1 |
Source
|
Record name | Benzyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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